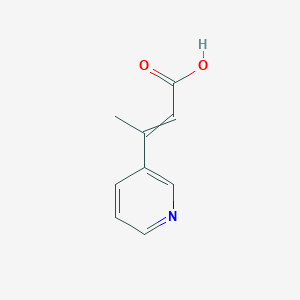

3-Pyridin-3-ylbut-2-enoic acid

Description

3-Pyridin-3-ylbut-2-enoic acid is a pyridine-substituted α,β-unsaturated carboxylic acid characterized by a conjugated enoic acid backbone (but-2-enoic acid) and a pyridin-3-yl substituent at the β-position. This structure imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

3-pyridin-3-ylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(5-9(11)12)8-3-2-4-10-6-8/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLCTEOANVBMOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Pyridine-Substituted Carboxylic Acids

2-(Pyridin-3-yl)acetic Acid

- Molecular Formula: C₇H₇NO₂

- Molecular Weight : 137.14 g/mol

- Functional Groups : Acetic acid chain, pyridin-3-yl substituent.

- Key Differences: Lacks the α,β-unsaturated double bond present in 3-Pyridin-3-ylbut-2-enoic acid. Shorter carbon chain reduces conjugation and limits applications in cycloaddition chemistry.

- Safety Profile : Classified under acute toxicity Category 4 (oral, dermal, inhalation) with hazards including skin/eye irritation .

- Applications : Primarily used in research and development (R&D) for small-molecule synthesis .

(2R)-2-Amino-3-(pyridin-3-yl)propanoic Acid

- Molecular Formula : C₈H₁₀N₂O₂ (hydrochloride salt: C₈H₁₁ClN₂O₂)

- Molecular Weight : 166.18 g/mol (hydrochloride: 202.64 g/mol)

- Functional Groups: Propanoic acid backbone, amino group, pyridin-3-yl substituent.

- Absence of α,β-unsaturation limits reactivity in conjugate addition reactions.

- Applications: Used as a non-proteinogenic amino acid in peptide mimetics and enzyme inhibitor studies .

Pyridine-Substituted Esters and Amides

Pyridin-3-ylmethyl-carbamic Acid Esters

- Example : Pyridin-3-ylmethyl-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester (trifluoroacetate salt)

- Key Differences :

- Carbamic ester functional group replaces the carboxylic acid, altering acidity and hydrogen-bonding capacity.

- Complex heterocyclic substituents (e.g., pyrrolotriazolopyrazine) enhance binding affinity for kinase targets.

- Applications : Investigated as kinase inhibitors in oncology and inflammatory diseases .

N-(3-Hydroxypyridin-2-yl)acetamide

Electronic and Reactivity Comparisons

| Compound | Conjugation System | Acidity (pKa) | Key Reactivity |

|---|---|---|---|

| 3-Pyridin-3-ylbut-2-enoic acid | α,β-unsaturated | ~4.5–5.0* | Conjugate additions, Diels-Alder reactions, Michael acceptors. |

| 2-(Pyridin-3-yl)acetic acid | None | ~2.5–3.0 | Esterification, amide coupling. |

| Pyridin-3-ylmethyl esters | Variable | Non-acidic | Hydrolysis, nucleophilic substitution. |

*Estimated based on analogous α,β-unsaturated acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.